Trachyloban-6B,18,19-triol
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Overview
Description
Trachyloban-6B,18,19-triol is a diterpenoid compound belonging to the trachylobane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure and multiple hydroxyl groups, which contribute to its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trachyloban-6B,18,19-triol typically involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves enantioselective and scalable access to intermediate compounds such as methyl ent-trachyloban-19-oate. The second phase employs chemical C-H oxidation methods to selectively convert these intermediates into higher functionalized trachylobanes, including this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production routes in the future.
Chemical Reactions Analysis
Types of Reactions
Trachyloban-6B,18,19-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes derived from this compound back to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
Trachyloban-6B,18,19-triol has garnered interest in various scientific fields due to its unique structure and biological activities:
Mechanism of Action
The mechanism of action of trachyloban-6B,18,19-triol involves its interaction with various molecular targets and pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their function. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Trachyloban-6B,18,19-triol can be compared with other diterpenoids such as:
Kaurene: Similar in structure but differs in the arrangement of functional groups and biological activities.
Beyerene: Another diterpenoid with a different tricyclic structure and distinct chemical properties.
Atisane: Shares some structural similarities but has unique functional groups and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific hydroxylation pattern and biological activities.
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,3R,4S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol |
InChI |
InChI=1S/C20H32O3/c1-17-4-3-5-19(10-21,11-22)16(17)14(23)8-20-7-13-12(6-15(17)20)18(13,2)9-20/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16+,17+,18-,20-/m1/s1 |
InChI Key |
OGQXEROGLJNNHQ-VUHMVXJCSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO |
Canonical SMILES |
CC12CCCC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO |
Origin of Product |
United States |
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